

An In-depth Technical Guide to the Physical Properties of Triethylsilyl Trifluoromethanesulfonate

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Compound of Interest

Compound Name: *Triethylsilyl trifluoromethanesulfonate*

Cat. No.: *B1301908*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylsilyl trifluoromethanesulfonate, commonly abbreviated as TESOTf, is a powerful silylating agent and a versatile reagent in organic synthesis. Its robust nature and high reactivity make it a reagent of choice for the protection of alcohols, the formation of silyl enol ethers, and as a Lewis acid catalyst in various transformations. This technical guide provides a comprehensive overview of the core physical properties of **triethylsilyl trifluoromethanesulfonate**, offering valuable data and experimental insights for researchers in chemistry and drug development.

General and Physical Properties

Triethylsilyl trifluoromethanesulfonate is a colorless to light brown or light yellow, fuming liquid that is sensitive to moisture.^{[1][2][3]} It should be handled under an inert atmosphere to prevent decomposition.

Table 1: General Properties of **Triethylsilyl Trifluoromethanesulfonate**

Property	Value	Reference(s)
Chemical Name	Triethylsilyl trifluoromethanesulfonate	[1][4]
Synonyms	TESOTf, TES-triflate, Triethylsilyl triflate	[1][2]
CAS Number	79271-56-0	[1][2][3][4][5][6]
Molecular Formula	C ₇ H ₁₅ F ₃ O ₃ SSi	[1][4][6]
Molecular Weight	264.34 g/mol	[1][4][6]
Appearance	Clear colorless to light brown/yellow fuming liquid	[1][2][3]

Table 2: Quantitative Physical Properties of **Triethylsilyl Trifluoromethanesulfonate**

Property	Value	Conditions	Reference(s)
Boiling Point	85-86 °C	at 12 mmHg	[1]
Density	1.169 g/mL	at 25 °C	[1]
Refractive Index	1.389	at 20 °C (n ₂₀ /D)	[1]

Solubility:

Triethylsilyl trifluoromethanesulfonate is readily soluble in a range of common organic solvents, including hydrocarbons, dialkyl ethers, and halogenated solvents such as dichloromethane (CH₂Cl₂). [1][5] It is immiscible with water and reacts with protic solvents and tetrahydrofuran (THF). [1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of **triethylsilyl trifluoromethanesulfonate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (Proton NMR):

The ^1H NMR spectrum of **triethylsilyl trifluoromethanesulfonate** is characterized by two main signals corresponding to the ethyl groups attached to the silicon atom.

Table 3: ^1H NMR Spectroscopic Data for **Triethylsilyl Trifluoromethanesulfonate**

Chemical Shift (ppm)	Multiplicity	Assignment	Reference(s)
~1.06	Triplet	-Si-CH ₂ -CH ₃	
~0.94	Quartet	-Si-CH ₂ -CH ₃	

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

^{13}C NMR (Carbon-13 NMR):

The ^{13}C NMR spectrum will show signals for the two distinct carbon environments in the triethylsilyl group and a signal for the trifluoromethyl carbon.

Table 4: Estimated ^{13}C NMR Spectroscopic Data for **Triethylsilyl Trifluoromethanesulfonate**

Estimated Chemical Shift (ppm)	Assignment
~7	-Si-CH ₂ -CH ₃
~5	-Si-CH ₂ -CH ₃
~118 (quartet, $^1\text{JCF} \approx 320$ Hz)	-CF ₃

^{19}F NMR (Fluorine-19 NMR):

The ^{19}F NMR spectrum is expected to show a single sharp signal for the three equivalent fluorine atoms of the triflate group.

Table 5: Estimated ^{19}F NMR Spectroscopic Data for **Triethylsilyl Trifluoromethanesulfonate**

Estimated Chemical Shift (ppm)	Assignment
~ -78	-O-S(=O) ₂ -F ₃

²⁹Si NMR (Silicon-29 NMR):

The ²⁹Si NMR spectrum provides information about the silicon environment.

Table 6: Estimated ²⁹Si NMR Spectroscopic Data for **Triethylsilyl Trifluoromethanesulfonate**

Estimated Chemical Shift (ppm)	Assignment
~ +30 to +40	(CH ₃ CH ₂) ₃ Si-

Infrared (IR) Spectroscopy

The FTIR spectrum of **triethylsilyl trifluoromethanesulfonate** will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Table 7: Key FTIR Absorption Bands for **Triethylsilyl Trifluoromethanesulfonate**

Wavenumber (cm ⁻¹)	Vibration
~2950-2850	C-H stretching (ethyl groups)
~1460, 1380	C-H bending (ethyl groups)
~1420	asym. SO ₃ stretching
~1250	sym. SO ₃ stretching
~1200	CF ₃ stretching
~1030	Si-O stretching
~740	Si-C stretching

Experimental Protocols

The following sections detail the methodologies for the determination of the key physical and spectroscopic properties of **triethylsilyl trifluoromethanesulfonate**.

Determination of Physical Properties

Boiling Point:

The boiling point is determined under reduced pressure due to the high boiling point of the compound at atmospheric pressure. A micro-distillation apparatus is suitable for this purpose. The pressure is carefully controlled and monitored with a manometer. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point at that specific pressure.

Density:

The density of the liquid is determined using a pycnometer or a digital density meter. The instrument is first calibrated with a substance of known density, such as deionized water. The measurement is performed at a constant temperature (e.g., 25 °C) to ensure accuracy. Due to the moisture sensitivity of the compound, the measurement should be carried out under a dry, inert atmosphere.

Refractive Index:

The refractive index is measured using a refractometer, typically at the sodium D-line (589 nm) and at a controlled temperature (e.g., 20 °C). A few drops of the liquid are placed on the prism of the refractometer, and the reading is taken. The instrument should be calibrated with a standard of known refractive index.

Acquisition of Spectroscopic Data

NMR Spectroscopy (^1H , ^{13}C , ^{19}F , ^{29}Si):

Due to the moisture sensitivity of **triethylsilyl trifluoromethanesulfonate**, NMR samples must be prepared under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

- **Sample Preparation:** A clean, dry 5 mm NMR tube is charged with approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3). A small amount of the compound (5-10 mg for ^1H , 20-50 mg for ^{13}C) is then added to the tube. The tube is sealed with a cap and parafilm.

- **Data Acquisition:** The NMR spectra are acquired on a high-field NMR spectrometer. For ^1H and ^{13}C NMR, tetramethylsilane (TMS) can be used as an internal standard ($\delta = 0.00$ ppm). For ^{19}F NMR, an external standard such as CFCl_3 can be used. For ^{29}Si NMR, TMS can also be used as an external standard. Standard pulse sequences are used for each nucleus.

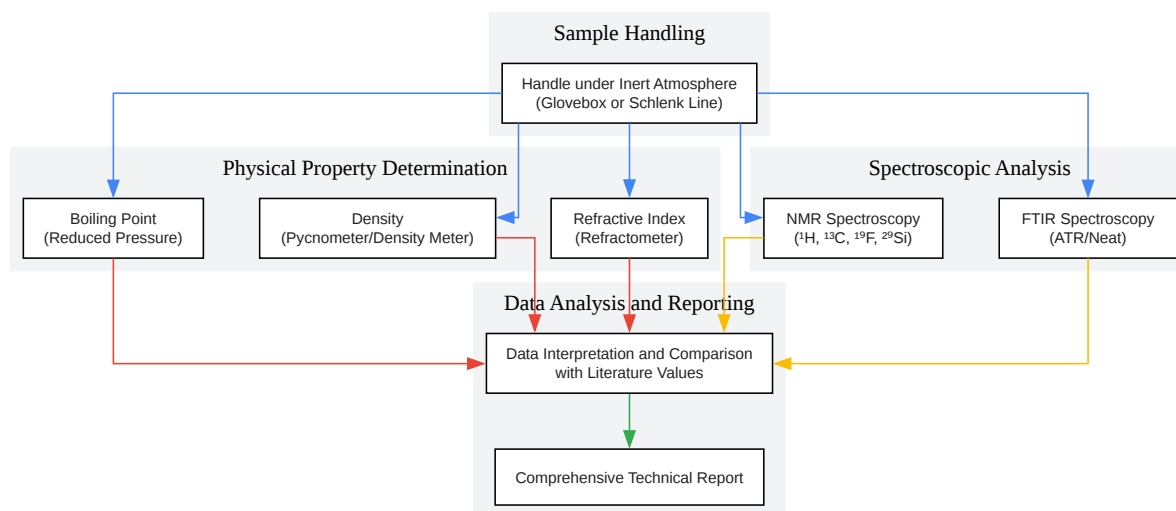
FTIR Spectroscopy:

Given the liquid nature and moisture sensitivity of the compound, the Attenuated Total Reflectance (ATR) or neat sample technique is preferred.

- **Sample Preparation:** A small drop of **triethylsilyl trifluoromethanesulfonate** is placed directly onto the ATR crystal (e.g., diamond or ZnSe) or between two dry KBr or NaCl plates. The measurement should be performed quickly to minimize exposure to atmospheric moisture.
- **Data Acquisition:** The FTIR spectrum is recorded over a suitable wavenumber range (e.g., $4000\text{--}400\text{ cm}^{-1}$). A background spectrum of the clean, empty ATR crystal or salt plates is recorded first and automatically subtracted from the sample spectrum.

Workflow for Physical and Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of **triethylsilyl trifluoromethanesulfonate**.



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Caption: Workflow for the characterization of **triethylsilyl trifluoromethanesulfonate**.

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